Fenalcomine hydrochloride

Description

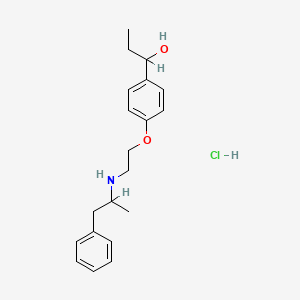

Structure

3D Structure of Parent

Properties

CAS No. |

34535-83-6 |

|---|---|

Molecular Formula |

C20H28ClNO2 |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C20H27NO2.ClH/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17;/h4-12,16,20-22H,3,13-15H2,1-2H3;1H |

InChI Key |

LIMLACIQKMVOAD-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O.Cl |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O.Cl |

Other CAS No. |

34535-83-6 |

Related CAS |

34616-39-2 (Parent) |

Synonyms |

2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane fenalcomine fenalcomine hydrochloride N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies of Fenalcomine Hydrochloride

Established Synthetic Pathways for Fenalcomine (B1212661) Hydrochloride

Detailed, peer-reviewed publications outlining the established, industrial-scale synthesis of Fenalcomine hydrochloride are not readily found in the public domain. However, based on the structure of Fenalcomine, a retrosynthetic analysis suggests a plausible and established approach involving several key steps. The molecule is characterized by a substituted phenoxy-ethylamine backbone linked to a phenylpropanol moiety.

A likely synthetic route would involve the following key transformations:

Etherification: The synthesis would likely begin with the formation of the ether linkage. This could be achieved through a Williamson ether synthesis, reacting a suitable phenoxide with a halo-alkane. For instance, 4-hydroxypropiophenone could be deprotonated with a base to form the corresponding phenoxide, which is then reacted with a 2-halo-N-(1-methyl-2-phenylethyl)ethanamine derivative.

Reductive Amination: An alternative approach to forming the secondary amine involves the reductive amination between a phenoxy-substituted aldehyde or ketone and 1-phenylpropan-2-amine.

Ketone Reduction: The final key step would be the reduction of the ketone group in the propiophenone (B1677668) moiety to the corresponding secondary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.

Salt Formation: The synthesis would conclude with the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent. nih.gov

Table 1: Plausible Starting Materials and Reagents for Established Synthesis

| Starting Material/Reagent | Purpose in Synthesis |

| 4-hydroxypropiophenone | Provides the phenylpropanol core structure. |

| 1-phenylpropan-2-amine | Forms the secondary amine portion of the molecule. |

| 2-chloroethanol or 2-bromoethanol | Acts as the two-carbon linker in the ether synthesis. |

| Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Reducing agent for the ketone to alcohol transformation. |

| Hydrochloric acid (HCl) | For the final formation of the hydrochloride salt. |

Exploration of Novel Synthetic Strategies for this compound

Potential areas for novel strategies include:

Catalytic Asymmetric Synthesis: To address the stereochemistry of the molecule, novel catalytic methods could be employed for the asymmetric reduction of the ketone, leading directly to the desired enantiomer of the final alcohol. google.comgoogle.com

One-Pot Syntheses: Developing a one-pot procedure where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates could significantly improve the efficiency of the synthesis. chemrxiv.org

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up.

Strategies for Derivatization and Analog Generation of this compound

The generation of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity and to potentially develop new compounds with improved properties. google.com

Strategies for derivatization would target the key functional groups in the Fenalcomine structure:

Modification of the Phenyl Rings: The aromatic rings could be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to probe the electronic and steric requirements for activity.

Alteration of the Ether Linkage: The oxygen atom of the ether could be replaced with sulfur (thioether) or nitrogen (amine) to investigate the importance of the ether linkage.

Modification of the Secondary Amine: The nitrogen atom could be acylated, alkylated, or incorporated into a heterocyclic ring system to explore its role in receptor binding.

Changes to the Hydroxyl Group: The secondary alcohol could be esterified or etherified to create prodrugs or to study the impact of this functional group on the molecule's properties.

Table 2: Potential Derivatization Strategies and Target Functional Groups

| Target Functional Group | Potential Derivatization Reaction | Purpose |

| Phenolic Hydroxyl (on precursor) | Alkylation, Acylation | Modify steric and electronic properties of the aromatic ring. |

| Secondary Amine | N-Alkylation, N-Acylation | Investigate the role of the nitrogen in biological interactions. |

| Secondary Alcohol | Esterification, Etherification | Explore prodrug strategies and the importance of the hydroxyl group. |

| Phenyl Rings | Electrophilic Aromatic Substitution | Probe the impact of substituents on activity. |

Stereochemical Considerations in this compound Synthesis

This compound possesses two chiral centers: one at the carbon bearing the hydroxyl group and another at the carbon in the phenylethylamine moiety. This means that the molecule can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other).

The stereochemistry of a drug can have a profound impact on its pharmacological activity, as different stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. epo.org Therefore, controlling the stereochemistry during the synthesis of this compound is of significant importance.

Key stereochemical considerations include:

Use of Chiral Starting Materials: One approach to obtain a specific stereoisomer is to start with a chiral precursor. For example, using an enantiomerically pure form of 1-phenylpropan-2-amine would set the stereochemistry at one of the chiral centers.

Stereoselective Reactions: The reduction of the ketone to the secondary alcohol can be performed using a stereoselective reducing agent or a chiral catalyst to favor the formation of one enantiomer over the other. nih.govnepjol.infogoogle.com

Chiral Resolution: If a mixture of stereoisomers is produced, it can be separated into its individual components through chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Preclinical Pharmacological Characterization of Fenalcomine Hydrochloride

In Vitro Pharmacological Profiles of Fenalcomine (B1212661) Hydrochloride

Receptor Binding Affinities and Selectivity of Fenalcomine Hydrochloride

Specific quantitative data on the binding affinities (e.g., Kᵢ, IC₅₀) of this compound to a wide range of receptors are not detailed in the available literature. Research indicates that this compound possesses a notable interaction with receptors involved in the prostaglandin (B15479496) and thromboxane (B8750289) pathways. One study notes that this compound inhibits the action of prostaglandins (B1171923) (PG) on smooth muscle while stimulating the action of thromboxane A2 (TXA2). researchgate.net This suggests that this compound may act as an antagonist at certain prostaglandin receptors and as an agonist at the thromboxane A2 receptor. However, without specific binding assay data, the precise affinity and selectivity for these and other receptors remain uncharacterized.

Table 1: Receptor Binding Affinities of this compound

| Receptor/Target | Binding Affinity (e.g., Kᵢ, IC₅₀) | Source |

| Prostaglandin Receptors | Inhibitory action noted, specific affinity values not available. | researchgate.net |

| Thromboxane A2 Receptor | Stimulatory action noted, specific affinity values not available. | researchgate.net |

Note: This table reflects the qualitative information available. Quantitative binding data is not present in the searched sources.

Enzyme Modulation and Inhibition by this compound

There is no specific information available in the reviewed literature regarding the direct modulatory or inhibitory effects of this compound on various enzymes. Studies on its metabolic pathways might provide indirect information on enzyme interactions, but data on its profile as an enzyme modulator or inhibitor is currently lacking.

Table 2: Enzyme Modulation and Inhibition by this compound

| Enzyme | Effect (e.g., IC₅₀, Kᵢ) | Source |

| Data not available | Data not available |

Ion Channel Interactions and Electrophysiological Effects of this compound

No specific studies detailing the interactions of this compound with various ion channels (e.g., sodium, potassium, calcium channels) or its electrophysiological effects at the cellular level were identified in the available literature.

Cellular Signaling Pathway Perturbations by this compound

Given the observed effects on the prostaglandin and thromboxane A2 pathways, it can be inferred that this compound perturbs the signaling cascades associated with these receptors. researchgate.net Thromboxane A2 receptor activation typically involves G-protein coupling (primarily Gαq/11) leading to the activation of phospholipase C, subsequent inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) production, and an increase in intracellular calcium. Conversely, inhibition of prostaglandin receptors would antagonize their respective downstream signaling pathways. However, direct studies confirming these specific cellular signaling perturbations by this compound are not available.

In Vivo Preclinical Pharmacodynamics of this compound

The in vivo pharmacodynamic effects of this compound are not extensively detailed, with the exception of some general observations related to its cardiovascular actions.

Cardiovascular System Modulations by this compound in Animal Models

The stimulatory effect of this compound on thromboxane A2 (TXA2) suggests potential modulatory effects on the cardiovascular system. researchgate.net TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. Therefore, stimulation of TXA2 receptors by this compound could potentially lead to increases in blood pressure and thrombotic events in animal models. However, specific preclinical studies in animal models detailing these cardiovascular effects, such as changes in blood pressure, heart rate, or vascular resistance, are not described in the available literature. The therapeutic category of fenalcomine has been listed as a cardiac stimulant, which aligns with a potential mechanism involving the cardiovascular system, but detailed preclinical data is lacking. drugfuture.com

Vasodilatory Actions of this compound

The direct vasodilatory or vasoconstrictive properties of this compound are complex and appear to be a result of its dual actions on the prostaglandin and thromboxane pathways. While some contexts generically list fenalcomine among substances that may affect vasodilation, its primary documented mechanism involves modulating mediators with powerful effects on vascular smooth muscle tone. epo.org

Thromboxane A2 (TXA2), which fenalcomine is reported to stimulate, is a potent vasoconstrictor. nih.govwikipedia.org This action would suggest a tendency to constrict blood vessels. Conversely, its inhibitory effect on certain prostaglandins could oppose this, depending on the specific prostaglandin and vascular bed . Prostaglandins have varied effects on vascular smooth muscle, with some causing vasodilation and others vasoconstriction. nih.gov Therefore, the net effect of fenalcomine on blood vessel diameter in preclinical models is likely dependent on the balance between its stimulation of vasoconstrictive TXA2 and its inhibition of various prostaglandins. Detailed preclinical studies isolating its direct impact on vascular resistance and blood flow are limited in the available literature.

Effects on Smooth Muscle Contractility mediated by Prostaglandins and Thromboxane A2

The most distinct pharmacological characteristic of this compound identified in preclinical research is its dual and opposing effects on two classes of eicosanoids: prostaglandins (PG) and Thromboxane A2 (TXA2). researchgate.net

Research findings indicate that this compound acts as an inhibitor of the effects of prostaglandins on smooth muscle. researchgate.net Prostaglandins, such as PGF2α and PGE2, are known to be potent stimulators of smooth muscle contraction in various tissues, including the gastrointestinal tract and uterus. nih.govmdpi.com By antagonizing these actions, fenalcomine would be expected to produce a relaxant effect on smooth muscles that are under the contractile influence of prostaglandins.

In stark contrast to its effects on prostaglandins, this compound has been shown to stimulate the actions of Thromboxane A2 (TXA2). researchgate.net TXA2 is a powerful mediator that causes robust contraction of vascular, bronchial, and intestinal smooth muscle. nih.gov It plays a significant role in physiological processes like platelet aggregation and hemostasis, largely through its contractile action on the smooth muscle of blood vessels. wikipedia.orgnih.govpharmacologyeducation.org The stimulatory effect of fenalcomine on TXA2 suggests it would enhance or mimic the contractile effects of this mediator.

This unique pharmacological profile, characterized by the inhibition of prostaglandin-mediated smooth muscle contraction and the stimulation of thromboxane-induced contraction, defines its primary mechanism of action in preclinical models.

Table 1: Preclinical Effects of this compound on Smooth Muscle Mediators

| Mediator | Documented Effect of this compound | General Function of Mediator on Smooth Muscle |

| Prostaglandins (PGs) | Inhibition/Antagonism researchgate.net | Potent stimulators of smooth muscle contraction (e.g., PGF2α, PGE2) nih.govmdpi.com |

| Thromboxane A2 (TXA2) | Stimulation researchgate.net | Potent stimulator of vascular and other smooth muscle contraction nih.govuniprot.org |

Neurological System Interactions of this compound in Animal Models

Comprehensive preclinical data detailing the specific interactions of this compound with the neurological system in animal models are not extensively available in the public literature. While general screening of compounds sometimes includes central nervous system (CNS) assessments, specific studies on fenalcomine's effects on neurological function, behavior, or potential neurotoxicity in animal models have not been prominently reported. epo.org

Other Organ System Responses to this compound in Preclinical Models

Detailed preclinical investigations into the effects of this compound on other major organ systems, such as the cardiovascular, renal, hepatic, or respiratory systems, are limited. While its action on vascular smooth muscle suggests a potential for cardiovascular effects, comprehensive organ-specific studies in preclinical models are not widely documented. researchgate.netnih.gov The full spectrum of its physiological or toxicological responses at the organ level remains an area with sparse data in the available scientific literature.

Mechanisms of Action of Fenalcomine Hydrochloride at the Molecular and Cellular Level

Elucidation of Target Receptors and Enzymes for Fenalcomine (B1212661) Hydrochloride

Research indicates that Fenalcomine hydrochloride exerts its effects through a dual mechanism. It inhibits the action of certain prostaglandins (B1171923) on smooth muscle while simultaneously stimulating the activity of Thromboxane (B8750289) A2 (TXA2). plos.org

Prostaglandins and TXA2 are both bioactive lipids derived from arachidonic acid, but they often have opposing physiological effects. mdpi.com The primary receptor for TXA2 is the Thromboxane Prostanoid (TP) receptor, a G-protein coupled receptor (GPCR). ontosight.ai Therefore, the stimulatory effect of this compound on TXA2 pathways is mediated through the activation of these TP receptors. In humans, the TP receptor exists in two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. mdpi.com

The specific enzymes inhibited by this compound in the prostaglandin (B15479496) pathway are not as clearly defined in available research. However, its action is characterized as an inhibition of prostaglandin effects on smooth muscle tissue.

Table 1: Summary of Known Molecular Targets for this compound

| Target Type | Specific Target | Observed Effect of this compound |

| Receptor | Thromboxane Prostanoid (TP) Receptor | Stimulation/Agonism (leading to TXA2-like effects) plos.org |

| Pathway | Prostaglandin Pathway | Inhibition of prostaglandin action on smooth muscle |

Molecular Interactions Governing this compound Activity

The precise molecular interactions between this compound and its target sites have not been detailed in extensive crystallographic studies. However, based on its chemical structure, several types of non-covalent interactions are likely to govern its binding and activity.

This compound is identified chemically as alpha-Ethyl-4-(2-((1-methyl-2-phenylethyl)amino)ethoxy)benzyl alcohol hydrochloride. mdpi.com Key structural features that likely contribute to its interaction with receptor binding pockets include:

Aromatic Rings: The two phenyl groups can participate in hydrophobic and van der Waals interactions, as well as potential pi-pi stacking with aromatic amino acid residues in the receptor.

Hydroxyl (-OH) Group: The alcohol group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor.

Amino (-NH) Group: The secondary amine is protonated in the hydrochloride salt form, allowing it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein. It can also act as a hydrogen bond donor.

Ether (-O-) Linkage: The oxygen atom in the ethoxy bridge can act as a hydrogen bond acceptor.

These interactions collectively contribute to the binding affinity and specificity of this compound for the TP receptor and any enzymes it may inhibit.

Intracellular Signaling Cascades Affected by this compound

The stimulation of the Thromboxane Prostanoid (TP) receptor by this compound initiates a cascade of intracellular signaling events. The TP receptor is a versatile GPCR known to couple to several families of G proteins, leading to the activation of multiple downstream pathways. wikipedia.orgnih.gov

The most classically associated pathway for TP receptor activation involves coupling to the Gq alpha subunit family (Gαq) . ontosight.aihaematologica.orgresearchgate.net This initiates the following cascade:

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C. ontosight.ai

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). ontosight.ai

Downstream Effects:

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. ontosight.ai

DAG and the increased intracellular Ca2+ concentration work together to activate Protein Kinase C (PKC). haematologica.org

Activation of these pathways (PLC/IP3/DAG) ultimately leads to physiological responses such as smooth muscle contraction and platelet aggregation. ontosight.ai

Furthermore, studies have shown that TP receptors can also couple to other G proteins, including Gi and G12/13 . plos.orgwikipedia.org

Gi Coupling: In some cells, such as human airway smooth muscle cells, TP receptor activation can proceed through Gi proteins. This can lead to the activation of the Ras/ERK (Extracellular signal-Regulated Kinases) pathway, which is involved in mitogenesis and cell proliferation. nih.gov

G12/13 Coupling: This pathway activates Rho GTPases, which are key regulators of the cytoskeleton and are important for processes like cell shape change. haematologica.org

Therefore, by stimulating the TP receptor, this compound has the potential to modulate a complex network of signaling cascades that control calcium levels, protein kinase activity, and gene expression. nih.gov

Structure-Activity Relationships (SAR) of this compound and Related Analogues

Specific and detailed structure-activity relationship (SAR) studies for a wide range of this compound analogues are not extensively documented in publicly available literature. However, an analysis of the parent molecule's structure allows for hypotheses about the importance of its constituent chemical groups for its biological activity.

Table 2: Hypothetical Role of Key Functional Groups in this compound Activity

| Structural Feature | Potential Role in Biological Activity |

| Phenethylamine (B48288) Moiety | This core structure is common in many vasoactive and neurologically active compounds. The N-substituted 1-methyl-2-phenylethyl group is likely crucial for receptor recognition and binding affinity at the TP receptor. |

| α-Ethyl Benzyl (B1604629) Alcohol Moiety | The stereochemistry and size of the alpha-ethyl group on the benzylic alcohol could influence the potency and selectivity of the compound. The hydroxyl group itself is a key site for hydrogen bonding. |

| Ethoxy Linker | The length and flexibility of the two-carbon ethoxy chain provide optimal spacing and orientation, allowing the phenethylamine and benzyl alcohol portions to engage with their respective binding subsites within the receptor. |

| Overall Lipophilicity | The balance of hydrophobic (phenyl rings, ethyl group) and hydrophilic (hydroxyl, ether, amine) features governs the compound's pharmacokinetic properties, such as membrane permeability and distribution, which indirectly affect its activity. |

Without experimental data from related analogues (e.g., molecules with altered alkyl chains, different substituents on the phenyl rings, or a modified linker), these points remain theoretical. A systematic SAR study would be required to confirm the precise contribution of each structural component to the dual actions of inhibiting prostaglandin effects and stimulating the TXA2 pathway.

Preclinical Pharmacokinetic and Metabolic Disposition of Fenalcomine Hydrochloride

Absorption and Distribution Studies in Preclinical Models

There is no specific information available in the public domain regarding the absorption and distribution of fenalcomine (B1212661) hydrochloride in preclinical models. General principles of pharmacokinetics suggest that the rate and extent of absorption, as well as the distribution pattern to various tissues, would be influenced by its physicochemical properties such as molecular weight, lipophilicity, and pKa. However, without experimental data, any discussion would be purely speculative.

Biotransformation Pathways of Fenalcomine Hydrochloride in In Vitro Systems and Animal Models

Details concerning the metabolic pathways of this compound have not been publicly reported. In vitro studies using liver microsomes or hepatocytes from common preclinical species (e.g., rats, dogs) would be necessary to identify the primary metabolic routes, such as oxidation, reduction, hydrolysis, or conjugation, and the specific enzymes involved (e.g., cytochrome P450 isoforms). Similarly, data from in vivo animal models are required to understand the full spectrum of metabolites formed. In the absence of such studies, the biotransformation of this compound remains uncharacterized.

Excretion Routes of this compound and its Metabolites in Preclinical Species

The routes and rates of excretion for this compound and its potential metabolites have not been documented in publicly available literature. Preclinical studies would be needed to determine the primary elimination pathways, whether through renal excretion into the urine or biliary excretion into the feces. Mass balance studies using radiolabeled compounds are typically employed to quantify the extent of excretion through each route. Without such data, the elimination profile of this compound is unknown.

Analytical Methodologies for Fenalcomine Hydrochloride in Research

Chromatographic Techniques for Fenalcomine (B1212661) Hydrochloride Quantification

Chromatographic methods are central to the analytical chemistry of pharmaceutical compounds, offering high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) Methods for Fenalcomine Hydrochloride

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of many pharmaceutical compounds, including those structurally related to this compound. innovareacademics.innih.govresearchgate.net A typical HPLC method for a compound like this compound would likely involve a reversed-phase approach.

Typical HPLC Parameters for Related Compounds:

| Parameter | Typical Value/Condition | Source |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | innovareacademics.innih.gov |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727), acetonitrile). innovareacademics.inresearchgate.net | innovareacademics.inresearchgate.net |

| pH of Mobile Phase | Often acidic to ensure the ionization of the amine group, for instance, pH 4.0. innovareacademics.in | innovareacademics.in |

| Flow Rate | Commonly set at 1.0 mL/min. innovareacademics.innih.gov | innovareacademics.innih.gov |

| Detection | UV detection is common, with the wavelength set at or near the maximum absorbance of the analyte, for example, 215 nm. innovareacademics.in | innovareacademics.in |

| Temperature | Ambient or controlled at a specific temperature like 30°C. semanticscholar.org | semanticscholar.org |

For instance, a method developed for the simultaneous estimation of Phenylephrine Hydrochloride and Ebastine utilized a Thermo BDS Hypersil C18 column with a mobile phase of methanol and phosphate buffer (30:70 v/v) at pH 4.0 and a flow rate of 1.0 ml/min, with detection at 215 nm. innovareacademics.in Such a method could be a starting point for developing a validated HPLC assay for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it particularly useful for the analysis of low-concentration samples or for identification of metabolites and impurities. thermofisher.com An LC-MS/MS method for a related compound, Phenylephrine HCl, was successfully developed using a Vanquish Flex UHPLC system and a TSQ Fortis mass spectrometer. thermofisher.com

Key Features of LC-MS in Pharmaceutical Analysis:

High Sensitivity: Capable of detecting analytes at very low concentrations. thermofisher.com

High Selectivity: The mass spectrometer can differentiate between compounds with similar chromatographic retention times but different mass-to-charge ratios. thermofisher.com

Structural Information: MS/MS can provide fragmentation patterns that aid in the structural elucidation of unknown compounds.

For the analysis of this compound, an LC-MS method would likely involve electrospray ionization (ESI) in the positive ion mode, given the presence of a secondary amine group that can be readily protonated. The selection of precursor and product ions would be crucial for developing a sensitive and specific multiple reaction monitoring (MRM) assay. jfda-online.com

Spectrophotometric Approaches for this compound Analysis

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, particularly in bulk drug analysis or simple formulations. nih.govijpsonline.comimpactfactor.org The method is based on the principle that the analyte absorbs light at a specific wavelength.

For related compounds like Phenylephrine Hydrochloride, spectrophotometric methods have been developed based on their reaction with certain reagents to form colored complexes. For example, a method for Phenylephrine Hydrochloride involves its reaction with potassium ferricyanide (B76249) and 4-aminoantipyrine (B1666024) to form a product with strong absorbance at 500 nm. nih.gov Another approach for Fexofenadine Hydrochloride utilized its reaction with bromothymol blue to form a chloroform-extractable complex that absorbs at 412 nm. ijpsonline.com

The development of a spectrophotometric method for this compound would involve identifying its wavelength of maximum absorbance (λmax) or developing a colorimetric reaction. The linearity of the method would need to be established by creating a calibration curve of absorbance versus concentration.

Advanced Electrophoretic and Capillary Separation Techniques for this compound

Capillary Electrophoresis (CE) represents a powerful alternative to HPLC for the analysis of charged species like this compound. nih.govbdn.go.thresearchgate.net CE offers high efficiency, short analysis times, and minimal solvent consumption. researchgate.net

Modes of Capillary Electrophoresis Applicable to this compound Analysis:

Capillary Zone Electrophoresis (CZE): In CZE, ions are separated based on their electrophoretic mobility in a capillary filled with a buffer. This would be a suitable technique for the direct analysis of the protonated form of this compound. bdn.go.th

Micellar Electrokinetic Chromatography (MEKC): This technique can be used for the separation of both neutral and charged analytes by adding a surfactant to the buffer to form micelles. bdn.go.th

The development of a CE method for this compound would involve optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature. bdn.go.th

Method Validation Parameters for this compound Research Assays

Regardless of the analytical technique employed, any method developed for the quantification of this compound in a research setting must be validated to ensure its reliability and accuracy. europa.eujneonatalsurg.com The validation parameters are typically defined by guidelines from the International Council for Harmonisation (ICH). europa.eu

Key Validation Parameters:

| Parameter | Description | Source |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu | europa.eu |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eujneonatalsurg.com | europa.eujneonatalsurg.com |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu | europa.eu |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. europa.eujneonatalsurg.com | europa.eujneonatalsurg.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eujneonatalsurg.com | europa.eujneonatalsurg.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.in | innovareacademics.in |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.in | innovareacademics.in |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. innovareacademics.in | innovareacademics.in |

The validation of an analytical method for this compound would involve a series of experiments to evaluate these parameters and ensure the data generated is both accurate and reproducible. jneonatalsurg.com

Applications of Fenalcomine Hydrochloride As a Research Tool

Utilization of Fenalcomine (B1212661) Hydrochloride in Pharmacological Probe Studies

Pharmacological probes are essential molecules in research that are used to investigate the function of biological targets such as receptors and enzymes. An ideal probe exhibits high potency and selectivity for its target, enabling researchers to study the target's role in physiological and pathological processes with minimal off-target effects. While Fenalcomine hydrochloride has been identified as a coronary vasodilator and local anesthetic, its application as a dedicated pharmacological probe is not yet extensively documented in publicly available research. jpp.krakow.plbpsbioscience.com

However, based on its known activities, this compound could theoretically be employed as a probe in studies of the cardiovascular and nervous systems. For instance, its vasodilatory effects could be harnessed to investigate the signaling pathways involved in vascular smooth muscle relaxation. jpp.krakow.plaap.org Similarly, its local anesthetic properties suggest its potential use in studying the mechanisms of ion channel blockade in nerve cells. jpp.krakow.plbpsbioscience.com

The development and characterization of this compound as a pharmacological probe would necessitate rigorous testing to establish its selectivity and potency for specific molecular targets. Such studies would involve a battery of in vitro and in vivo experiments to delineate its full pharmacological profile.

Table 1: Hypothetical Characterization of this compound as a Pharmacological Probe

| Parameter | Hypothetical Experimental Approach | Information Gained |

| Target Identification | Radioligand binding assays against a panel of receptors and ion channels. | Identification of primary and secondary binding sites. |

| Potency Determination | Concentration-response curves in functional assays (e.g., smooth muscle contraction, nerve conduction). | Determination of EC50/IC50 values for its effects. |

| Selectivity Profiling | Comparison of binding affinities and functional potencies across different targets. | Assessment of its specificity for a particular target over others. |

| In Vivo Target Engagement | Positron Emission Tomography (PET) studies with a radiolabeled version of the compound. | Confirmation of target interaction in a living organism. |

Employment of this compound in Mechanistic Pathway Elucidation

A key aspect of this compound's utility as a research tool lies in its ability to modulate specific signaling pathways. Research has indicated that this compound inhibits the action of prostaglandins (B1171923) on smooth muscle while stimulating the activity of Thromboxane (B8750289) A2 (TXA2). nih.govnih.gov This dual activity makes it a unique tool for dissecting the roles of these two important lipid mediators in various physiological and pathophysiological processes.

Prostaglandins and TXA2 are both derived from arachidonic acid and often have opposing effects. By selectively inhibiting prostaglandin-mediated effects and promoting TXA2-mediated effects, this compound can help researchers to isolate and study the individual contributions of these pathways. For example, in studies of inflammation or hemostasis, where both prostaglandins and TXA2 play complex roles, this compound could be used to shift the balance and observe the resulting cellular or physiological changes.

Table 2: Elucidating Mechanistic Pathways with this compound

| Biological Process | Experimental System | Effect of this compound | Inferred Mechanistic Insight |

| Platelet Aggregation | In vitro platelet aggregation assay | Potentiation of aggregation induced by other agonists. | Highlights the dominance of the pro-aggregatory TXA2 pathway when prostaglandin-mediated inhibition is blocked. |

| Vascular Tone Regulation | Isolated arterial ring preparation | Contraction or potentiation of contraction induced by other vasoconstrictors. | Demonstrates the vasoconstrictor role of TXA2 in the absence of the vasodilatory effects of certain prostaglandins. |

| Inflammatory Response | Cell culture of macrophages | Altered cytokine release profile. | Delineates the specific roles of prostaglandins versus TXA2 in modulating inflammatory signaling. |

This compound in Comparative Pharmacological Investigations

This compound's classification as both a vasodilator and a local anesthetic places it in two distinct pharmacological categories, making it an interesting subject for comparative studies. jpp.krakow.plbpsbioscience.comaap.org Such investigations aim to understand the similarities and differences in the mechanisms of action, potency, and efficacy between related drugs.

As a vasodilator, this compound can be compared to other agents that relax blood vessels, such as calcium channel blockers, nitrates, or phosphodiesterase inhibitors. nih.gov These studies can help to characterize its unique pharmacological profile and identify potential therapeutic niches. For example, a comparative study might investigate whether its vasodilatory effect is endothelium-dependent or -independent, or whether it preferentially affects certain vascular beds.

In the context of local anesthetics, this compound can be studied alongside well-established agents like lidocaine (B1675312) or bupivacaine. nih.gov Comparative investigations could focus on its onset and duration of action, its potency in blocking nerve conduction, and its potential for systemic toxicity. These studies are crucial for understanding its relative advantages and disadvantages as a local anesthetic.

Table 3: Comparative Pharmacological Profile of this compound

| Pharmacological Class | Comparator Drugs | Parameter for Comparison | Potential Research Question |

| Vasodilator | Nifedipine (Calcium Channel Blocker), Nitroglycerin (Nitrate) | Mechanism of vasodilation (e.g., effect on intracellular calcium, nitric oxide pathway) | Does this compound act through a novel vasodilatory pathway compared to existing drugs? |

| Local Anesthetic | Lidocaine, Bupivacaine | Potency (IC50 for nerve block), Duration of action, Systemic toxicity | What is the therapeutic index of this compound as a local anesthetic compared to standard agents? |

Future Directions and Emerging Research Avenues for Fenalcomine Hydrochloride

Unexplored Pharmacological Targets and Pathways for Fenalcomine (B1212661) Hydrochloride

The current understanding of fenalcomine hydrochloride's mechanism of action is centered on its established activities. However, the chemical structure of this compound suggests the potential for interactions with a broader range of pharmacological targets. Future research should focus on identifying and validating these novel targets to uncover new therapeutic indications.

Potential Unexplored Targets:

Ion Channels: Beyond its known effects, the lipophilic nature of the fenalcomine molecule suggests potential interactions with various voltage-gated and ligand-gated ion channels. High-throughput screening assays could be employed to assess its activity against a panel of ion channels, such as sodium, potassium, and calcium channels, which are critical in neuronal excitability, muscle contraction, and cardiovascular function.

G-Protein Coupled Receptors (GPCRs): The structural motifs within this compound bear resemblance to ligands for various GPCRs. Investigating its binding affinity and functional activity at orphan GPCRs or those implicated in inflammatory and neuropathic pain pathways could reveal unexpected therapeutic opportunities.

Enzymatic Inhibition: The chemical moieties of this compound could potentially interact with the active sites of various enzymes. Systematic screening against enzyme families, such as cyclooxygenases (COX), lipoxygenases (LOX), or various proteases involved in signaling cascades, may identify novel inhibitory activities relevant to inflammation and tissue damage.

Emerging Research Pathways:

Neuroinflammation: The interplay between the nervous and immune systems is a critical area of research. Future studies could explore the effects of this compound on glial cell activation (microglia and astrocytes) and the production of pro-inflammatory cytokines in the central and peripheral nervous systems.

Chronic Pain States: Moving beyond acute pain models, research should investigate the efficacy of this compound in complex chronic pain conditions, such as neuropathic pain, fibromyalgia, and osteoarthritis. This would involve exploring its effects on central and peripheral sensitization mechanisms.

Tissue Regeneration and Repair: The anesthetic and potential anti-inflammatory properties of this compound could be harnessed to modulate the microenvironment of injured tissues. Research into its effects on cellular proliferation, migration, and differentiation could open avenues for its use in regenerative medicine.

Advanced Preclinical Models for this compound Research

To gain deeper insights into the therapeutic potential and mechanisms of this compound, it is imperative to move beyond traditional preclinical models and adopt more sophisticated and clinically relevant systems.

Examples of Advanced Preclinical Models:

Humanized Models: The use of animal models engrafted with human cells or tissues (e.g., humanized mice) can provide more accurate predictions of human responses. For instance, studying this compound in models with humanized immune systems could offer better insights into its immunomodulatory effects.

Organ-on-a-Chip Technology: Microfluidic devices that recapitulate the key functional units of human organs provide a powerful platform for studying drug effects with high physiological relevance. A "nociception-on-a-chip" model, for example, could be used to study the effects of this compound on human sensory neurons in a controlled environment.

Disease-Specific Genetic Models: Utilizing genetically engineered models that mimic specific human diseases (e.g., mouse models of inherited neuropathies or specific inflammatory conditions) can help to elucidate the efficacy and mechanism of action of this compound in a disease-relevant context.

| Preclinical Model Type | Application for this compound Research | Potential Insights |

| Humanized Immune System Mice | Evaluation of anti-inflammatory and immunomodulatory effects. | More accurate prediction of human immune response to the compound. |

| Organ-on-a-Chip (e.g., "Pain-on-a-Chip") | High-throughput screening and mechanistic studies on human cells. | Detailed analysis of interactions with human neurons and other cell types. |

| Genetic Models of Neuropathic Pain | Assessment of efficacy in chronic pain states with a genetic basis. | Understanding of the compound's effect on specific pain-related genes and pathways. |

Computational and In Silico Approaches to this compound Study

Computational methods are invaluable tools for accelerating drug discovery and development by providing predictive insights into drug-target interactions, pharmacokinetic properties, and potential toxicities.

Key In Silico Approaches:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict and analyze the binding of this compound to its known and potential pharmacological targets at an atomic level. This can help to elucidate the structural basis of its activity and guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structure of this compound and its biological activity, QSAR models can be developed to predict the activity of novel derivatives, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for this compound can be used to screen virtual compound libraries to identify novel molecules with similar activity profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can predict the pharmacokinetic and toxicological properties of this compound and its derivatives, helping to identify potential liabilities early in the drug development process.

Collaborative Research Initiatives on this compound Analogues and Derivatives

The exploration of this compound's full potential can be significantly enhanced through collaborative research efforts focused on the synthesis and evaluation of its analogues and derivatives. Such initiatives can bring together expertise in medicinal chemistry, pharmacology, and clinical research.

Focus Areas for Collaborative Research:

Q & A

Q. How should researchers design experiments to assess this compound’s pharmacokinetic properties?

- Methodological Answer: Employ a factorial experimental design (e.g., 3² full factorial) to evaluate variables such as dosage, administration route, and formulation excipients. In vivo models (e.g., rodent pharmacokinetic studies) should measure parameters like bioavailability and half-life. Reference Table 1 in for optimization frameworks used in similar hydrochloride formulations .

Q. What protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer: Document synthesis steps rigorously, including reaction conditions (temperature, pH, catalysts), purification methods (recrystallization solvents, column chromatography gradients), and analytical validation (e.g., melting point consistency). Supplementary materials should provide raw spectral data and purity certificates .

Q. How can researchers evaluate solubility and stability under varying physiological conditions?

- Methodological Answer: Conduct pH-dependent solubility studies using buffered solutions (pH 1.2–7.4) and assess stability via accelerated degradation tests (40°C/75% RH for 6 months). HPLC monitoring of degradation products and dynamic light scattering for particle size analysis are recommended. Stability data should align with ICH guidelines .

Q. What strategies optimize literature reviews for identifying gaps in this compound research?

- Methodological Answer: Use Google Scholar to prioritize high-impact studies sorted by citation count. Focus on peer-reviewed journals and avoid encyclopedic sources. Cross-reference patents and clinical trial registries for unpublished data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., ELISA for protein binding, flow cytometry for cellular uptake). Consult interdisciplinary experts to critique methodological flaws .

Q. What computational modeling approaches integrate effectively with experimental data for this compound?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors, while molecular dynamics simulations (e.g., GROMACS) assess conformational stability. Validate models with experimental IC₅₀ values and crystallographic data .

Q. How can formulation challenges (e.g., low bioavailability) be addressed using experimental design?

- Methodological Answer: Apply a Box-Behnken design to optimize nanoemulsion or hydrogel formulations. Variables include polymer concentration, surfactant type, and drug-loading efficiency. Reference Table 3 in for metformin hydrochloride hydrogel optimization strategies .

Q. What methodologies validate long-term stability in novel this compound delivery systems?

Q. How do researchers investigate cross-disciplinary mechanisms (e.g., immunomodulatory vs. metabolic effects)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.